![molecular formula C20H42N2O4Si2 B12056873 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer is a complex organic compound with the molecular formula C20H42N2O4Si2 and a molecular weight of 430.73 g/mol . This compound is characterized by its unique structure, which includes aziridine and carboxaldehyde functional groups, as well as tert-butyldimethylsilyloxy groups that provide steric protection and influence its reactivity .
Vorbereitungsmethoden
The synthesis of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of aziridine rings through cyclization reactions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity and yield .
laboratory-scale preparations provide valuable insights into the reaction mechanisms and optimization of conditions for potential scale-up .
Analyse Chemischer Reaktionen
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products . The pathways involved in these reactions are influenced by the steric and electronic effects of the tert-butyldimethylsilyloxy groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer include other aziridine derivatives and silyl-protected molecules . Some examples are:
Aziridine-2-carboxaldehyde: Lacks the silyl protection, making it more reactive but less stable.
tert-Butyldimethylsilyl-protected alcohols: Share the silyl protection but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combination of aziridine and carboxaldehyde functionalities with silyl protection, which provides a balance of reactivity and stability .
Eigenschaften
Molekularformel |
C20H42N2O4Si2 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]aziridin-2-yl]-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol |
InChI |
InChI=1S/C20H42N2O4Si2/c1-19(2,3)27(7,8)24-11-13-15(21-13)17-22-14(16(22)18(23)26-17)12-25-28(9,10)20(4,5)6/h13-18,21,23H,11-12H2,1-10H3 |
InChI-Schlüssel |
TVJBDLSJTDKBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(N1)C2N3C(C3C(O2)O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


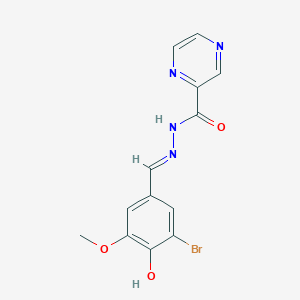
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
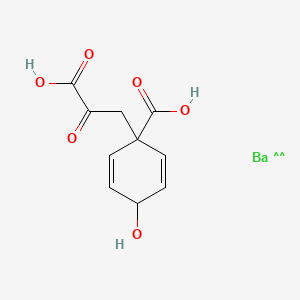

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
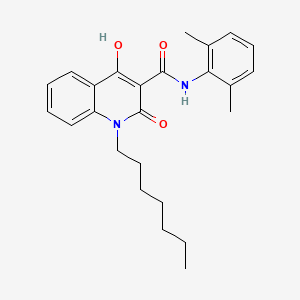

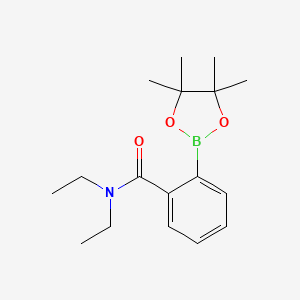

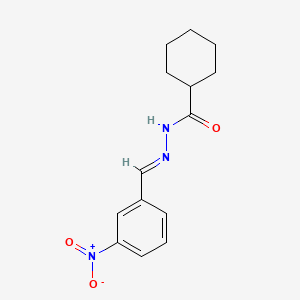
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
